molecular formula C18H22N2O5S B15151959 N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B15151959
M. Wt: 378.4 g/mol
InChI Key: DEKGITPAAWACSC-UHFFFAOYSA-N
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Description

N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and methylsulfonyl groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. Common reagents used in the synthesis include 2-methoxyphenyl isocyanate, which is known for its chemoselective nature and stability under various conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents on the aromatic rings. Examples include:

  • N~2~-(2-methoxyphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2-methoxy-5-methylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

The uniqueness of N2-(2-methoxy-5-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O5S/c1-13-9-10-17(25-3)15(11-13)20(26(4,22)23)12-18(21)19-14-7-5-6-8-16(14)24-2/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

DEKGITPAAWACSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C

Origin of Product

United States

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